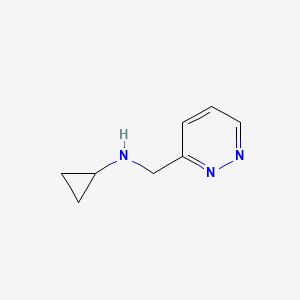
N-(pyridazin-3-ylmethyl)cyclopropanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(pyridazin-3-ylmethyl)cyclopropanamine is a compound that features a cyclopropane ring attached to a pyridazine moiety via a methylene bridge. The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is known for its wide range of pharmacological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridazin-3-ylmethyl)cyclopropanamine typically involves the reaction of a pyridazine derivative with a cyclopropanamine precursor. One common method includes the nucleophilic substitution reaction where a halogenated pyridazine reacts with cyclopropanamine under basic conditions . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .
化学反应分析
Types of Reactions
N-(pyridazin-3-ylmethyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridazine ring, where nucleophiles replace leaving groups like halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives, while reduction can produce amine derivatives .
科学研究应用
N-(pyridazin-3-ylmethyl)cyclopropanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of N-(pyridazin-3-ylmethyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The pyridazine ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
Pyridazine: A simpler analog with similar pharmacological activities.
Pyridazinone: Contains a keto group, offering different reactivity and biological properties.
Cyclopropanamine: Lacks the pyridazine ring but shares the cyclopropane moiety.
Uniqueness
N-(pyridazin-3-ylmethyl)cyclopropanamine is unique due to the combination of the cyclopropane ring and pyridazine moiety, which imparts distinct chemical and biological properties.
属性
分子式 |
C8H11N3 |
|---|---|
分子量 |
149.19 g/mol |
IUPAC 名称 |
N-(pyridazin-3-ylmethyl)cyclopropanamine |
InChI |
InChI=1S/C8H11N3/c1-2-8(11-10-5-1)6-9-7-3-4-7/h1-2,5,7,9H,3-4,6H2 |
InChI 键 |
DAOHONVKHCGUQX-UHFFFAOYSA-N |
规范 SMILES |
C1CC1NCC2=NN=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


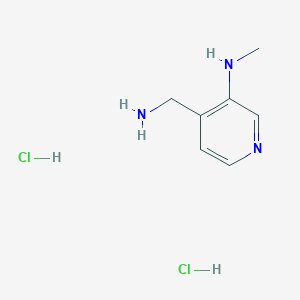

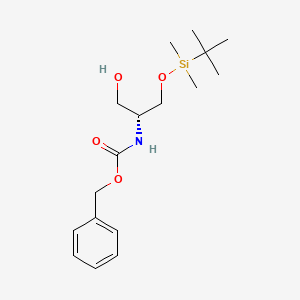
![Benzyl (3aR,7aS)-2-oxooctahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate](/img/structure/B15221910.png)
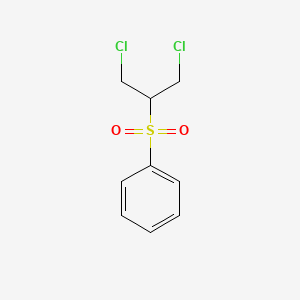
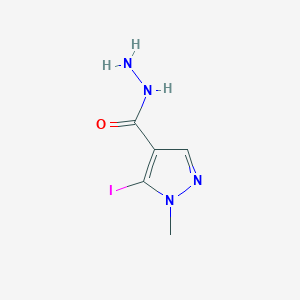
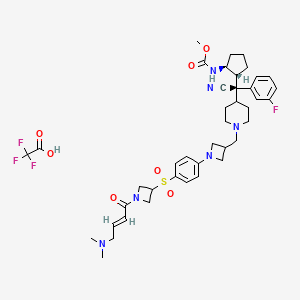
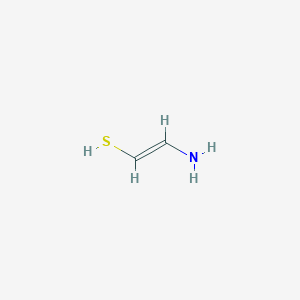
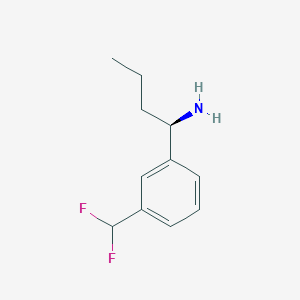
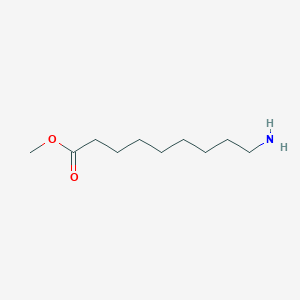
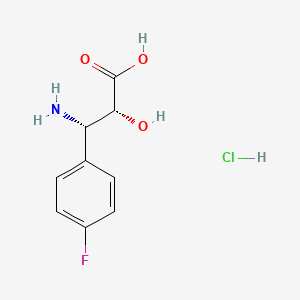

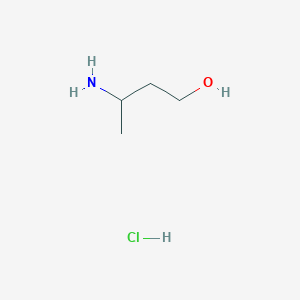
![(3AS,8aS)-1-Benzyl-3a-methyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-ol](/img/structure/B15221978.png)
